Mebutizide

Description

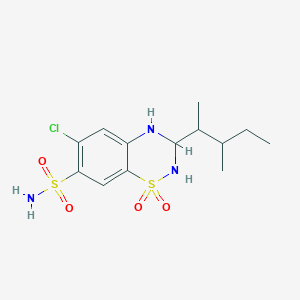

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O4S2/c1-4-7(2)8(3)13-16-10-5-9(14)11(22(15,18)19)6-12(10)23(20,21)17-13/h5-8,13,16-17H,4H2,1-3H3,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLLKLRVCJAFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863202 | |

| Record name | 6-Chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3568-00-1 | |

| Record name | Mebutizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebutizide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebutizide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13430 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Chloro-3-(3-methylpentan-2-yl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebutizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBUTIZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7738AS8324 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Research of Mebutizide

Pharmacodynamics of Mebutizide

Physiological and Biochemical Effects at the Organ System Level

Electrolyte Reabsorption Modulation

This compound, as a thiazide diuretic, primarily exerts its effect by inhibiting the sodium chloride co-transporter (NCC) located in the luminal membrane of the epithelial cells within the distal convoluted tubule (DCT) of the nephron nih.govgenome.jpmorningstar.com. This inhibition prevents the reabsorption of approximately 5-10% of the filtered sodium and chloride ions from the tubular lumen back into the kidney epithelial cells nih.govgenome.jpmorningstar.com. The active transport of sodium from the tubular lumen into the interstitial fluid creates an osmotic gradient that facilitates the reabsorption of water and other solutes, a process that this compound disrupts morningstar.comderangedphysiology.com. The reabsorbed sodium is typically returned to the bloodstream via the ATP-dependent sodium-potassium pump (Na,K-ATPase) on the basolateral membrane of the tubular cells genome.jpderangedphysiology.com. By blocking the NCC, this compound reduces the amount of sodium and chloride reabsorbed at this critical segment of the nephron.

Potassium and Bicarbonate Excretion Mechanisms

Thiazide diuretics, including this compound, are known to increase the excretion of potassium nih.govmhmedical.commedscape.comnih.gov. This effect is largely indirect, resulting from the increased delivery of sodium and water to the distal segments of the nephron, particularly the collecting ducts nih.govnih.govuoanbar.edu.iq. In these segments, increased sodium availability promotes its exchange for potassium via the sodium-potassium exchange mechanism, leading to enhanced potassium secretion into the tubular lumen and subsequent excretion in the urine nih.govmorningstar.commedscape.comnih.gov.

Regarding bicarbonate excretion, the kidneys play a crucial role in maintaining acid-base balance by reabsorbing filtered bicarbonate and eliminating excess hydrogen ions nih.govmhmedical.commedscape.comnih.gov. The majority of filtered bicarbonate (80-85%) is reabsorbed in the proximal tubule, with an additional 10-15% reabsorbed in the loop of Henle mhmedical.commedscape.comnih.gov. The distal tubule has a limited capacity for bicarbonate reabsorption mhmedical.commedscape.com. While some diuretics, such as carbonic anhydrase inhibitors, directly increase bicarbonate excretion by impairing its reabsorption derangedphysiology.comuomustansiriyah.edu.iq, this compound, as a thiazide diuretic, does not directly promote bicarbonate excretion. In fact, due to the volume depletion induced by thiazide diuretics, there can be an enhancement of bicarbonate reabsorption in certain clinical contexts, potentially contributing to metabolic alkalosis nih.govuoanbar.edu.iqdrugfuture.com. This occurs because the contraction of extracellular fluid volume can lead to an increased reabsorption of bicarbonate to maintain electroneutrality uoanbar.edu.iqdrugfuture.com.

Comparative Pharmacodynamics with Related Diuretics

This compound is characterized as a medium-strength antihypertensive diuretic, sharing similarities in efficacy with other thiazide diuretics like hydrochlorothiazide (B1673439) and altizide (B1665742) nih.govnih.gov. The pharmacodynamic profile of this compound aligns with that of other thiazide diuretics, which primarily act on the distal convoluted tubule (DCT) nih.govgenome.jp.

Comparative pharmacodynamics across diuretic classes highlight distinct mechanisms and potencies:

Thiazide Diuretics (e.g., this compound, Hydrochlorothiazide): These are considered medium-efficacy diuretics. They inhibit the NCC in the DCT, where approximately 5-10% of filtered sodium is normally reabsorbed nih.govgenome.jp. Thiazides exhibit a "low ceiling effect," meaning that increasing the dose beyond a certain point does not result in a proportionally greater diuretic response nih.gov. They are generally more effective in patients with normal kidney function upertis.ac.id.

Loop Diuretics (e.g., Furosemide, Bumetanide, Torsemide): These are high-efficacy diuretics, acting on the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle nih.govgenome.jpepo.orguomustansiriyah.edu.iqupertis.ac.idresearchgate.netgoogleapis.com. This segment is responsible for reabsorbing about 25% of filtered sodium nih.govgenome.jpepo.org. Loop diuretics possess a "high ceiling effect," allowing for a progressively increased diuretic response with higher doses nih.govuomustansiriyah.edu.iqupertis.ac.id. They are particularly effective in patients with impaired kidney function upertis.ac.id. Loop diuretics also markedly promote potassium excretion researchgate.net.

Potassium-Sparing Diuretics: These are low-efficacy diuretics, primarily acting on the collecting duct, where only 2-3% of filtered sodium is reabsorbed nih.gov. Their mechanism often involves antagonism of aldosterone (B195564) receptors or direct inhibition of epithelial sodium channels, leading to sodium excretion while conserving potassium nih.gov.

The table below summarizes the comparative pharmacodynamics:

| Diuretic Class | Example | Site of Action | Primary Mechanism | Sodium Reabsorption Blocked (%) | Efficacy Level | Ceiling Effect |

| Thiazide (this compound) | This compound | Distal Convoluted Tubule | NCC inhibition | 5-10% | Medium | Low |

| Loop | Furosemide | Thick Ascending Limb | NKCC2 inhibition | ~25% | High | High |

| Potassium-Sparing | Spironolactone | Collecting Duct | Aldosterone antagonism / ENaC inhibition | 2-3% | Low | Low |

Pharmacokinetics of this compound

Pharmacokinetics describes how the body handles a drug, encompassing absorption, distribution, metabolism, and excretion. For diuretics like this compound, their therapeutic effect is contingent upon reaching their site of action within the renal tubules epo.orguomustansiriyah.edu.iq. This often involves active secretion into the proximal tubule via organic anion transporters epo.orguomustansiriyah.edu.iq. General pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion, can be influenced by various physiological factors and disease states nih.gov.

Absorption Research

Research into the absorption of pharmaceutical compounds typically investigates the rate and extent to which the active ingredient enters the systemic circulation from the site of administration googleapis.com. For orally administered drugs, this involves processes such as disaggregation, dispersion, and dissolution in the gastrointestinal tract, with absorption commonly occurring in the duodenum. Factors like gastrointestinal motility and blood flow can influence the rate of drug absorption.

Bioavailability Considerations

Bioavailability refers to the proportion of an administered drug that reaches the systemic circulation unchanged and is thus available to exert its pharmacological effects googleapis.com. It is a critical pharmacokinetic parameter that reflects both the extent of absorption and the impact of first-pass metabolism. Bioavailability can be influenced by various factors, including the drug's liposolubility, distribution volume, and the presence of excipients in the formulation.

Specific absolute bioavailability data for this compound in human subjects are not extensively detailed in the currently accessible research googleapis.com. However, for other thiazide diuretics, such as hydrochlorothiazide, reported bioavailability ranges from 55% to 77% nih.gov. Chlorothiazide, another thiazide, is noted to have low bioavailability. The absence of specific data for this compound necessitates reliance on general principles of thiazide pharmacokinetics, where absorption is typically considered sufficient for therapeutic action, although the precise fraction absorbed is not explicitly quantified in the available literature.

Distribution Studies

Drug distribution is the reversible transfer of a drug from the systemic circulation into the various tissues and fluids of the body. This process is influenced by factors such as blood perfusion to tissues, tissue binding, regional pH, and the permeability of cell membranes. msdmanuals.com Highly tissue-bound drugs tend to have a low plasma concentration and a high apparent volume of distribution, while drugs that remain primarily in circulation generally exhibit a low volume of distribution. msdmanuals.com

Protein Binding Mechanisms

The binding of drugs to plasma proteins is a crucial factor influencing drug distribution, efficacy, and elimination. Only the unbound (free) fraction of a drug is typically available to interact with target receptors, undergo metabolism, or be excreted. wikipedia.orgsygnaturediscovery.com Common plasma proteins involved in drug binding include albumin, alpha-1-acid glycoprotein (B1211001) (AAG), and lipoproteins. Albumin primarily binds acidic drugs, while AAG tends to bind basic molecules and steroids. sygnaturediscovery.com This binding is often rapidly reversible and non-specific, meaning multiple drugs can bind to the same protein. nottingham.ac.uk

Specific research findings detailing the precise percentage of this compound bound to plasma proteins or the specific proteins it binds to are not explicitly reported in the available scientific literature.

Metabolism Investigations

Drug metabolism, or biotransformation, is the process by which living organisms chemically alter drugs, primarily to facilitate their excretion. This process largely occurs in the liver, although other tissues like the gut wall, lungs, and blood plasma can also contribute. who.intncats.io Metabolism is typically divided into two main phases: Phase I and Phase II. wikipedia.orgwho.intncats.io

Detailed investigations specifically delineating the metabolic pathways of this compound or identifying its unique metabolites are not extensively documented in the reviewed sources.

Phase I and Phase II Metabolic Pathways

Phase I Metabolism: These reactions introduce or expose polar functional groups (e.g., -OH, -NH2, -COOH) to the drug molecule, making it more hydrophilic and often more susceptible to subsequent Phase II reactions. wikipedia.orgwho.intncats.io Common Phase I reactions include oxidation, reduction, and hydrolysis. wikipedia.orgncats.ioepo.org Oxidation, often catalyzed by cytochrome P450 enzymes, is the most prevalent Phase I reaction. wikipedia.orgncats.io

Phase II Metabolism: Also known as conjugation reactions, Phase II involves the attachment of small, polar, endogenous molecules (e.g., glucuronic acid, sulfate, glycine, glutathione, acetate) to the drug or its Phase I metabolite. wikipedia.orgcertara.comwho.intncats.io These reactions generally increase the molecular weight and water solubility of the compound, facilitating its excretion. wikipedia.orgcertara.comncats.io Glucuronidation is a common Phase II reaction. wikipedia.orgwho.int

While these general metabolic pathways are fundamental to drug disposition, specific details regarding which of these pathways this compound undergoes have not been found in the consulted literature.

Role of Cytochrome P450 Enzymes in this compound Metabolism

Cytochrome P450 (CYP) enzymes constitute a superfamily of heme-containing monooxygenases primarily responsible for the oxidative metabolism of a vast array of endogenous compounds and xenobiotics, including many pharmaceuticals. msdmanuals.comnih.gov These enzymes play a central role in Phase I metabolism, converting lipophilic compounds into more hydrophilic derivatives that are more readily excreted. msdmanuals.com The human genome encodes at least 57 functional CYP enzymes, with CYP1, CYP2, and CYP3 families being particularly prominent in drug metabolism. nih.gov

Despite the general importance of CYP enzymes in drug metabolism, specific research identifying the particular cytochrome P450 enzymes involved in the metabolism of this compound is not detailed in the provided search results.

Metabolite Identification and Characterization

Metabolite identification and characterization involve detecting and elucidating the chemical structures of the byproducts formed during drug metabolism. This understanding is crucial for comprehending a drug's pharmacokinetics. acs.org Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are commonly used for this purpose, providing detailed structural information for metabolite assignments. acs.orgresearchgate.net

However, specific research findings that identify and characterize individual metabolites of this compound have not been found in the available information.

Excretion Pathways

Excretion is the process by which drugs and their metabolites are eliminated from the body. The primary routes of excretion are renal (via urine) and hepatic (via bile and subsequent fecal elimination). who.intgoogle.com Drugs are typically excreted as unchanged compounds or as more polar metabolites formed during biotransformation. who.int

This compound, as a thiazide diuretic, is known to promote the excretion of urine through its effects on kidney function, specifically by inhibiting sodium and chloride reabsorption in the distal tubule of the kidney, leading to increased urinary excretion of these electrolytes and water. epo.orgdrugcentral.orgdrugbank.comgoogle.comnih.gov However, specific quantitative data on the percentage of this compound excreted unchanged versus as metabolites, or the precise proportions excreted via renal versus fecal routes, are not available in the consulted sources.

Summary of Pharmacokinetic Data Availability for this compound

| Pharmacokinetic Parameter | Specific Data for this compound | General Principles (if specific data is unavailable) |

| Distribution Studies | Not specifically reported. | Influenced by blood flow, tissue binding, pH, membrane permeability. msdmanuals.com High tissue binding leads to high Vd. msdmanuals.comtrc-p.nl |

| Protein Binding | Not specifically reported. | Binds to plasma proteins (albumin, AAG, lipoproteins); only unbound fraction is active and eliminated. wikipedia.orgsygnaturediscovery.com |

| Metabolism | Not specifically reported. | Occurs in two phases: Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation - glucuronidation, sulfation, acetylation, etc.). wikipedia.orgwho.intncats.io Primarily in the liver, often involving CYP enzymes. who.intncats.iomsdmanuals.com |

| CYP Enzymes | Not specifically reported. | CYP enzymes are key in Phase I metabolism, converting lipophilic compounds to hydrophilic derivatives. msdmanuals.comnih.gov |

| Metabolite Identification | Not specifically reported. | Involves detecting and characterizing metabolic byproducts. acs.org |

| Excretion Pathways | Not specifically reported. | Primarily renal and hepatic. As a thiazide diuretic, it increases urinary excretion of sodium, chloride, and water. epo.orgdrugcentral.orgdrugbank.comgoogle.comnih.gov |

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling and simulation are crucial tools in drug discovery and development, utilizing mathematical models to describe and predict the time course of drug concentration within the body nih.govnih.gov. This approach integrates drug properties with physiological characteristics to simulate drug concentrations in plasma and tissues, thereby enhancing decision-making and optimizing resources in drug development drugfuture.com. Physiologically Based Pharmacokinetic (PBPK) modeling, a type of PK modeling, describes the body as interconnected compartments representing actual tissues, offering a comprehensive understanding of drug behavior within the body drugfuture.comgoogle.com.

PBPK models are mechanistic, predicting drug pharmacokinetics based on physiological and anatomical characteristics, alongside the physicochemical properties of a drug nih.govgoogle.com. They are routinely applied across various stages of drug development, from early discovery with limited data to late development where extensive data are available nih.gov. Key applications include the early prediction of human PK and dose, optimization of drug formulations, assessment of developability potential, and support for regulatory submissions drugfuture.comnih.govvias.be. These models can evaluate PK profiles across different dosing schedules, routes, and even predict profiles in various ethnic populations or those with different age and disease states nih.gov.

The construction of a PBPK model typically involves a "bottom-up" approach, initially built on preclinical data and integrating drug-specific data with parameters on species physiology nih.gov. This allows for the prediction of drug behavior before clinical studies are conducted, with subsequent studies used for verification google.com.

Interindividual Variability in Pharmacokinetics

Interindividual variability (IIV) in pharmacokinetics refers to the differences in how individuals absorb, distribute, metabolize, and excrete a drug, leading to variations in drug exposure and, consequently, in therapeutic efficacy and potential for adverse effects acs.orggoogleapis.comepo.org. A dose that is effective and safe for one individual may result in sub-therapeutic or toxic concentrations in another due to these differences googleapis.comepo.org. Understanding the mechanistic basis for this variability is essential for moving towards personalized medicine googleapis.comepo.org.

Numerous factors contribute to interindividual variability in drug response, broadly categorized into intrinsic and extrinsic factors googleapis.comepo.org.

Intrinsic Factors:

Genetics: Genetic variations, particularly in drug-metabolizing enzymes like cytochrome P450 enzymes, can lead to significant differences in enzyme activity, ranging from complete absence to enhanced expression of a functional enzyme googleapis.comepo.org.

Age: Physiological changes associated with age can impact pharmacokinetic parameters google.comgoogle.com.

Sex: Differences between sexes can influence drug disposition googleapis.com.

Disease States: Altered physiological conditions due to disease can significantly affect drug absorption, distribution, metabolism, and excretion nih.govgoogleapis.com. For instance, acute illness can lead to changes in absorption (e.g., decreased perfusion, motility dysfunction), distribution (e.g., pH changes, fluid shifts, plasma protein binding alterations), metabolism (e.g., hepatic blood flow disruption), and excretion (e.g., decreased renal function) nih.gov.

Extrinsic Factors:

Diet: Dietary components can influence drug metabolism and disposition googleapis.com.

Chemical Exposures from the Environment: Environmental chemicals can impact drug pharmacokinetics googleapis.comepo.org.

Microbiome: The gut microbiome can play a significant role in drug biotransformation googleapis.com.

Addressing IIV is critical for optimal dosing to ensure maximum drug efficacy and to limit toxicities. While general principles of interindividual variability are well-documented, specific data regarding the interindividual pharmacokinetic variability of this compound are not detailed in the available search results.

Clinical Research and Development of Mebutizide

Historical Clinical Investigations

Early clinical research into diuretic compounds, including those structurally related to mebutizide, often explored their efficacy in managing conditions such as hypertension and edema. These investigations frequently involved evaluating compounds both as single agents and in combination with other therapeutic agents to potentially enhance efficacy or modify pharmacological profiles.

Early Clinical Studies and Findings (e.g., this compound-Triamterene Combinations)

Historically, combinations of diuretics with different mechanisms of action were investigated to optimize therapeutic outcomes. This compound has been mentioned in the context of combinations, specifically with Triamterene, within frameworks outlining various diuretic combinations explored in clinical settings. clinicaltrials.gov While detailed findings specifically from early clinical studies focused solely on this compound or this compound-Triamterene combinations were not extensively detailed in the provided information, the inclusion of this combination in clinical trial planning documents indicates its consideration during historical investigations into diuretic therapies. clinicaltrials.gov Research into diuretic combinations, such as studies comparing bemetizide/triamterene with other regimens for hypertension, provides insight into the methodologies and objectives of early clinical assessments in this therapeutic area, focusing on parameters like blood pressure reduction. nih.gov

Current Status of Clinical Development

As of recent assessments, this compound's clinical development status indicates that it has reached a maximum of Phase II clinical trials. nih.gov The compound is associated with at least one investigational indication. nih.gov

Phase II Clinical Trial Development

Phase II clinical trials are designed to evaluate the effectiveness of an investigational drug for a particular disease or condition in a larger group of patients compared to Phase I studies, typically involving 100 to 300 participants. uc.edunottingham.ac.uk These trials also aim to further assess safety and determine the optimal dosage levels and dosing frequency. uc.edu this compound has progressed to this stage of clinical investigation, suggesting that initial safety and tolerability were established in earlier studies, allowing for evaluation in a patient population. nih.govuc.edu While specific details regarding the completed or ongoing Phase II trials for this compound, including study designs, patient populations, and primary endpoints, were not available in the provided search results, its classification at this phase confirms ongoing or completed investigation into its efficacy for at least one indication. nih.gov

Research into Investigational Indications

This compound is noted to have one investigational indication currently under research. nih.gov The specific nature of this indication was not detailed in the provided information. Investigational indications represent the specific diseases or conditions that a drug is being studied to treat. Research in this area involves exploring the potential therapeutic uses of the compound beyond its general classification as a diuretic.

Methodologies in Clinical Research

Clinical research involving pharmaceutical compounds like this compound employs a variety of methodologies to ensure the scientific validity and reliability of findings. The design and conduct of clinical trials are guided by established principles and regulatory requirements.

Study Design Considerations for this compound Trials (e.g., Randomized Crossover)

Clinical trials for evaluating therapeutic agents utilize various study designs, including randomized controlled trials, which are considered a gold standard for assessing efficacy. nottingham.ac.ukstatsols.com Within this framework, designs such as parallel-group studies and crossover trials are employed. statsols.com Randomized crossover trials, where participants receive a sequence of different treatments, can be particularly efficient as each subject serves as their own control, potentially reducing the sample size needed and minimizing inter-subject variability. researchgate.netnih.govplos.orgnih.gov These designs are often used for evaluating the effects of interventions on chronic conditions where the disease state is relatively stable and the effects of treatments are reversible after a washout period. nih.gov While the specific study designs employed in this compound trials were not explicitly detailed, considerations for trials involving diuretics or similar compounds often include randomized approaches to minimize bias and the potential use of designs like crossover studies, depending on the nature of the indication and the compound's pharmacological properties. researchgate.neteuropa.eu Key considerations in such designs include appropriate randomization, blinding (if applicable), and the inclusion of washout periods in crossover studies to prevent carryover effects from one treatment period to the next. nih.govplos.orgnih.gov

Participant Selection and Cohort Characteristics

Participant selection in clinical trials is a meticulous process guided by specific criteria to ensure the study's objectives can be accurately addressed and to protect the welfare of individuals involved openaccessjournals.comsciepub.com. Clinical trials typically follow a well-defined protocol that outlines participant selection criteria openaccessjournals.com. These criteria generally include factors such as age, medical condition, and demographic characteristics openaccessjournals.com.

In the context of this compound, a compound with a maximum clinical trial phase of II, studies would typically involve a small number of volunteers in Phase I, often healthy individuals, to assess basic safety and dosage ranges arxiv.org. If promising, the trials would then progress to Phase II, involving larger cohorts of patients who have the disease of interest, to determine efficacy and further assess safety openaccessjournals.comarxiv.org. The goal is to create a homogeneous group of participants to effectively assess the intervention's efficacy while controlling for confounding variables nih.gov.

Cohort studies, a type of observational study, involve observing groups of people over time, often comparing groups exposed to different factors, such as a particular treatment or condition nih.govnih.gov. While specific cohort characteristics for this compound trials are not detailed in the available information, in general clinical research, participants are chosen based on predefined inclusion and exclusion criteria to ensure the relevance and validity of the study findings sciepub.compfizer.com. Researchers must also consider factors like the target population and sampling procedures during the conceptual and executive stages of clinical research nih.gov.

Data Collection and Analysis Strategies in Clinical Studies

The collection and analysis of data in clinical studies are critical for evaluating the effectiveness and safety of an intervention. Clinical trials generate vast amounts of diverse data, including patient health conditions, treatment responses, and laboratory test results arxiv.org.

Data collection in clinical trials is typically performed by the investigator, study staff, or directly by patients through Patient-Reported Outcomes (PROs) eupati.eu. Common methods for data collection include paper-based Case Report Forms (CRFs), electronic CRFs (eCRFs), patient diaries, and questionnaires eupati.eunih.govcochrane.org. Electronic methods, such as eCRFs and electronic PROs (ePROs) using mobile devices, are increasingly utilized for their efficiency and ability to ensure higher data quality through automated checks eupati.eu. Direct data capture (DDC) from electronic devices, such as laboratory or electrocardiogram (ECG) data, is also employed eupati.eu.

For this compound, as with any pharmaceutical agent undergoing clinical investigation, data collection would involve systematic recording of relevant physiological parameters and clinical observations pertinent to its investigational indication.

Ethical Considerations in this compound Clinical Research

Ethical considerations are paramount in all clinical research involving human participants, ensuring the protection of their rights, safety, well-being, and autonomy sciepub.comnih.govupenn.eduwakehealth.edu. These considerations are guided by international codes and regulations, including the Nuremberg Code, the Declaration of Helsinki, and the Belmont Report nih.gov.

Key ethical principles applicable to this compound clinical research, as with any clinical trial, include:

Informed Consent : Participants must be accurately informed of the study's purpose, methods, potential risks, benefits, and alternatives before voluntarily deciding to participate sciepub.compfizer.comnih.govupenn.eduwakehealth.edu. They must understand this information and how it relates to their own situation nih.gov. Participants also have the right to withdraw from the study at any time without penalty pfizer.comnih.govupenn.edu.

Institutional Review Board (IRB) Approval : All proposed clinical trials, including those for this compound, must be reviewed and approved by an Institutional Review Board (IRB) or ethics committee sciepub.comwakehealth.edu. The IRB ensures that the research is ethical, scientifically valid, and that the rights and welfare of participants are protected sciepub.comwakehealth.edu.

Protection of Participants : Researchers are responsible for taking all necessary precautions to prevent or minimize harm to participants memoinoncology.com. This includes respecting their privacy and maintaining the confidentiality of their personal and health information nih.govupenn.edu. Monitoring participants' welfare throughout the study and providing appropriate treatment for any adverse reactions are also crucial nih.gov.

Social and Clinical Value : The research question being addressed must have significant value for society or for present or future patients, justifying the risks or inconveniences undertaken by participants nih.gov. The knowledge gained should contribute to scientific understanding or improve patient care nih.gov.

These ethical guidelines emphasize honesty, objectivity, and integrity in all aspects of research, from experimental design to data collection, analysis, and reporting upenn.edu.

Mechanisms of Drug Drug Interactions Involving Mebutizide

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions can occur at several stages of a drug's journey through the body. upertis.ac.idresearchgate.net

Absorption-Level Interactions

Interactions at the absorption level can affect the rate and extent to which a drug enters the bloodstream. upertis.ac.id While specific data on Mebutizide is not available, general mechanisms include alterations in gastrointestinal pH, changes in gastric emptying rate, formation of insoluble complexes, or competition for active transport mechanisms in the gut. upertis.ac.id For instance, some substances can bind to a drug in the gastrointestinal tract, preventing its absorption. upertis.ac.id

Distribution-Level Interactions (e.g., Protein Binding Displacement)

Once in the bloodstream, drugs can bind to plasma proteins, such as albumin. upertis.ac.idgoogle.com Only the unbound fraction of the drug is typically free to exert its pharmacological effect and be metabolized or excreted. upertis.ac.id Protein binding displacement occurs when one drug competes with another for these binding sites, potentially increasing the free concentration of the displaced drug. upertis.ac.id While the clinical significance of protein binding displacement as a sole mechanism for drug interactions is sometimes debated, an increase in free drug concentration can lead to increased distribution into tissues and potentially altered elimination. upertis.ac.id Specific information regarding this compound's protein binding and its potential for displacement interactions was not found in the search results.

Metabolism-Level Interactions (e.g., Enzyme Induction/Inhibition, particularly CYP enzymes)

Metabolism is a primary way the body eliminates drugs, often involving enzymes, particularly the cytochrome P450 (CYP) enzyme system. upertis.ac.idpageplace.degoogle.comkegg.jp Interactions at this level can involve one drug inducing or inhibiting the activity of enzymes responsible for metabolizing another drug. upertis.ac.id Enzyme induction can lead to increased metabolism and decreased plasma concentrations of the co-administered drug, potentially reducing its efficacy. Conversely, enzyme inhibition can decrease metabolism, leading to increased plasma concentrations and a higher risk of toxicity. upertis.ac.id The CYP enzyme system is involved in the metabolism of many drugs. pageplace.degoogle.com While the search results mention CYP enzymes in the context of drug metabolism pageplace.degoogle.comkegg.jp, specific details about this compound's interaction with or metabolism by particular CYP enzymes were not identified.

Excretion-Level Interactions (e.g., Renal Transporter Modulation)

Drugs and their metabolites are primarily eliminated from the body through excretion, with the kidneys being a major route. upertis.ac.id Renal excretion involves processes such as glomerular filtration, tubular reabsorption, and tubular secretion, often mediated by specific transporters in the renal tubules. upertis.ac.id Drug interactions can occur if one drug affects these renal processes, altering the excretion rate of another drug. upertis.ac.id This can involve competition for active tubular secretion transporters or alterations in urine pH affecting passive reabsorption. upertis.ac.id Thiazide diuretics, including this compound, act on the kidneys to increase sodium and water excretion by inhibiting the sodium chloride co-transporter in the distal convoluted tubule. nih.gov While this describes this compound's mechanism of action on renal function, specific documented interactions involving this compound modulating renal transporters affecting the excretion of other drugs were not found in the provided search results.

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions occur when drugs have additive or opposing effects on the body's physiological systems or at their target sites. upertis.ac.idresearchgate.net

Additive Pharmacological Effects

Additive pharmacological effects occur when two drugs with similar pharmacological actions are administered together, resulting in an effect that is the sum of their individual effects. researchgate.net This can be intentional, as in combination therapy, or unintentional, leading to an exaggerated response. researchgate.net this compound is a diuretic and an antihypertensive agent. wikipedia.orgncats.io Combining this compound with other antihypertensive medications could lead to an additive blood pressure-lowering effect. Similarly, combining this compound with other diuretics could enhance diuretic effects. While the principle of additive effects is relevant to this compound due to its known pharmacological actions, specific documented instances of clinically significant additive effects with other drugs were not detailed in the search results.

Opposing Pharmacological Effects

Opposing pharmacological effects can occur when this compound is co-administered with drugs that have counteracting actions within the body. While specific detailed mechanisms of opposing pharmacological effects for this compound were not extensively detailed in the examined literature, interactions leading to a decrease in the therapeutic efficacy of co-administered drugs can be considered a form of opposing effect drugbank.com. For instance, the therapeutic efficacy of Albiglutide, Acemetacin, Acenocoumarol, Acarbose, Abciximab, Acetohexamide, Alfentanil, Ancrod, Anistreplase, Canagliflozin, Cangrelor, Codeine, Colchicine, and Chlorpropamide can be decreased when used in combination with this compound drugbank.com.

Interactions at Shared Pharmacological Targets

Interactions at shared pharmacological targets involve drugs that exert their effects by binding to the same biological molecule or pathway. This compound functions as a diuretic, primarily affecting electrolyte reabsorption in the kidneys nih.govgenome.jp. While the search results did not provide specific examples of this compound interacting with other drugs at explicitly defined shared pharmacological targets beyond its primary diuretic action, the potential for such interactions exists when co-administered drugs modulate similar physiological pathways or target the same transporters or enzymes involved in drug disposition or response. General principles of drug interactions indicate that competition or synergistic effects can occur at shared targets emergencymedicinecases.com.

This compound's Interaction Profiles with Specific Drug Classes

This compound's diuretic properties and its influence on electrolyte balance contribute significantly to its interaction profile with various drug classes nih.gov. These interactions can affect electrolyte levels, the therapeutic efficacy of co-administered medications, and the excretion rates of other compounds.

Interactions affecting Electrolyte Balance

As a thiazide diuretic, this compound can influence electrolyte balance, particularly potassium levels nih.govdrugs.comnih.gov. Co-administration with other drugs that also impact electrolytes can increase the risk or severity of imbalances such as hypokalemia or hypercalcemia drugs.comnih.gov. The risk or severity of electrolyte imbalance can be increased when this compound is combined with Clobetasone, Clocortolone, Ciclesonide, Cortisone acetate, Corticotropin, and Corticotropin zinc hydroxide (B78521) drugbank.com. Additionally, this compound may increase the hypokalemic activities of Acetyldigitoxin drugbank.com. The risk or severity of hypercalcemia can be increased when this compound is combined with Calcifediol and Calcitriol drugbank.com.

Data on Interactions Affecting Electrolyte Balance:

| Co-administered Drug | Effect on Electrolyte Balance with this compound |

| Clobetasone | Increased risk or severity of electrolyte imbalance drugbank.com |

| Clocortolone | Increased risk or severity of electrolyte imbalance drugbank.com |

| Ciclesonide | Increased risk or severity of electrolyte imbalance drugbank.com |

| Cortisone acetate | Increased risk or severity of electrolyte imbalance drugbank.com |

| Corticotropin | Increased risk or severity of electrolyte imbalance drugbank.com |

| Corticotropin zinc hydroxide | Increased risk or severity of electrolyte imbalance drugbank.com |

| Acetyldigitoxin | Increased hypokalemic activities drugbank.com |

| Calcifediol | Increased risk or severity of hypercalcemia drugbank.com |

| Calcitriol | Increased risk or severity of hypercalcemia drugbank.com |

Interactions affecting Therapeutic Efficacy of Co-administered Drugs

This compound can impact the therapeutic efficacy of other drugs through various mechanisms, including alterations in their concentration or by opposing their intended effects drugbank.comgoogle.com. The therapeutic efficacy of several drugs can be decreased when used in combination with this compound, including Albiglutide, Acemetacin, Acenocoumarol, Acarbose, Abciximab, Acetohexamide, Alfentanil, Ancrod, Anistreplase, Canagliflozin, Cangrelor, Codeine, Colchicine, and Chlorpropamide drugbank.com. Conversely, the therapeutic efficacy of certain drugs, such as Cilazapril, Cryptenamine, Cyclopenthiazide, Acebutolol, Alprenolol, and Aliskiren, can be increased when used in combination with this compound drugbank.com.

Data on Interactions Affecting Therapeutic Efficacy:

| Co-administered Drug | Effect on Therapeutic Efficacy with this compound |

| Albiglutide | Decreased therapeutic efficacy drugbank.com |

| Acemetacin | Decreased therapeutic efficacy drugbank.com |

| Acenocoumarol | Decreased therapeutic efficacy drugbank.com |

| Acarbose | Decreased therapeutic efficacy drugbank.com |

| Abciximab | Decreased therapeutic efficacy drugbank.com |

| Acetohexamide | Decreased therapeutic efficacy drugbank.com |

| Alfentanil | Decreased therapeutic efficacy drugbank.com |

| Ancrod | Decreased therapeutic efficacy drugbank.com |

| Anistreplase | Decreased therapeutic efficacy drugbank.com |

| Canagliflozin | Decreased therapeutic efficacy drugbank.com |

| Cangrelor | Decreased therapeutic efficacy drugbank.com |

| Codeine | Decreased therapeutic efficacy drugbank.com |

| Colchicine | Decreased therapeutic efficacy drugbank.com |

| Chlorpropamide | Decreased therapeutic efficacy drugbank.com |

| Cilazapril | Increased therapeutic efficacy drugbank.com |

| Cryptenamine | Increased therapeutic efficacy drugbank.com |

| Cyclopenthiazide | Increased therapeutic efficacy drugbank.com |

| Acebutolol | Increased therapeutic efficacy drugbank.com |

| Alprenolol | Increased therapeutic efficacy drugbank.com |

| Aliskiren | Increased therapeutic efficacy drugbank.com |

Impact on Excretion Rates of Other Compounds

This compound can influence the renal excretion of co-administered drugs, potentially leading to altered serum levels and effects openaccessjournals.comnih.govnews-medical.net. This compound may increase the excretion rate of a variety of compounds, including Acyclovir, Clofarabine, Clomipramine, Acetaminophen, Aclidinium, Abacavir, Aceclofenac, Aldesleukin, Alprazolam, Amantadine, Amrinone, Ancestim, Chloroquine, Cilostazol, Cimetidine, Clove oil, Clozapine, Conjugated estrogens, and Corifollitropin alfa drugbank.com. An increased excretion rate could result in lower serum levels and potentially a reduction in the efficacy of the co-administered drug drugbank.com. Conversely, Acetylsalicylic acid may decrease the excretion rate of this compound, which could result in a higher serum level of this compound drugbank.com.

Data on Impact on Excretion Rates:

| Co-administered Drug | Effect on Excretion Rate with this compound | Potential Outcome |

| Acyclovir | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Clofarabine | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Clomipramine | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Acetaminophen | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Aclidinium | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Abacavir | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Aceclofenac | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Aldesleukin | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Alprazolam | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Amantadine | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Amrinone | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Ancestim | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Chloroquine | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Cilostazol | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Cimetidine | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Clove oil | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Clozapine | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Conjugated estrogens | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Corifollitropin alfa | May increase excretion rate drugbank.com | Lower serum level, potential reduction in efficacy drugbank.com |

| Acetylsalicylic acid | May decrease excretion rate of this compound drugbank.com | Higher serum level of this compound drugbank.com |

Computational and Systems Pharmacology Approaches to Predict this compound Interactions

Computational and systems pharmacology approaches play an increasingly important role in predicting potential drug-drug interactions, including those involving compounds like this compound nih.govfrontiersin.orgnih.govway2drug.comnih.govresearchgate.net. These methods leverage various data sources and algorithms to model the complex interactions between drugs and biological systems nih.govnih.gov. Approaches include similarity-based methods, which predict new interactions based on the known interactions of similar drugs frontiersin.orgnih.gov. Network propagation-based approaches utilize networks of drug information (such as structural or known DDI networks) to predict unknown interactions frontiersin.org. Machine learning techniques, including deep learning, are employed to analyze drug characteristics and known DDI data to build predictive models frontiersin.orgresearchgate.net. These computational tools can help identify potential interactions early in the drug development process or predict interactions for existing drugs where clinical data may be limited nih.govway2drug.comnih.gov. While specific computational studies focusing solely on this compound were not highlighted, these general methods are applicable to predicting its interaction profile based on its chemical structure, known targets, and existing interaction data frontiersin.orgnih.govnih.gov.

Analytical Methodologies for Mebutizide in Biological Matrices

Sample Preparation Techniques for Bioanalytical Assays

Sample preparation techniques are vital for cleaning up and enriching biological samples before analysis, improving detection and preventing instrument fouling. americanpharmaceuticalreview.com The choice of technique depends on the nature, availability, volume, and stability of the biological fluid, as well as the analytical goal. americanpharmaceuticalreview.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique widely used in bioanalysis. phenomenex.comscidoc.org It separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. phenomenex.comveeprho.com Non-polar compounds tend to partition into the organic phase, while polar compounds remain in the aqueous phase. phenomenex.com LLE is considered straightforward and versatile, requiring relatively simple equipment like separatory funnels or pipettes. phenomenex.comveeprho.com It can be applied to various biological specimens, including blood, urine, bile, gastric contents, and tissue homogenates, for extracting acidic, neutral, and alkaline drugs. scidoc.org A potential limitation of LLE is the requirement for relatively large volumes of organic solvents and often an evaporation step to concentrate the extract before analysis, which may pose challenges for thermally labile samples. scidoc.org Supported Liquid Extraction (SLE) is a related approach that uses a solid support sorbent while retaining the core principles of LLE. phenomenex.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a commonly used sample preparation technique in bioanalysis, employed to remove interfering compounds from a sample or to enrich/concentrate analytes of interest. thermofisher.comlcms.cz SPE utilizes a solid phase material that retains interfering substances, allowing the analyte to be eluted with appropriate solvents. thermofisher.com This technique can improve analytical results in various chromatographic and mass spectrometric analyses by reducing sample complexity, minimizing baseline interferences, and increasing detection sensitivity. thermofisher.com SPE uses significantly smaller volumes of solvent compared to LLE. thermofisher.com SPE can be performed using cartridges or 96-well plates, with the latter being ideal for processing a large number of small-volume samples simultaneously, often in high-throughput bioanalytical workflows. thermofisher.com Various stationary phases are available for SPE, including reversed phase, ion exchange, normal phase, and mixed-mode phases. thermofisher.com A standard SPE protocol typically involves conditioning, equilibration, sample loading, washing, and elution steps, although simplified protocols with fewer steps have been developed to save time and solvent. lcms.cz

Microextraction Techniques (e.g., LPME, SPME, Micro-dialysis, Microfluidic Devices)

Microextraction techniques represent miniaturized approaches to sample preparation, often offering advantages in terms of reduced solvent consumption, sample volume requirements, and potential for automation. americanpharmaceuticalreview.commdpi.comresearchgate.netnih.gov These techniques are gaining popularity in bioanalysis, particularly when dealing with scarce biological fluids. americanpharmaceuticalreview.comnih.gov

Examples of microextraction techniques include:

Solid-Phase Microextraction (SPME): An equilibrium-based technique where analytes partition from the sample solution onto a sorbent coating on a fiber. mdpi.com

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE where the sorbent is integrated into a syringe, allowing for easy manipulation of small sample volumes (as low as 10 µL). nih.govmdpi.commdpi.com MEPS is considered automated, simple, and cost-effective. nih.gov

Liquid-Phase Microextraction (LPME): This category includes techniques like Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) and Dispersive Liquid-Liquid Microextraction (DLLME). mdpi.commedcraveonline.comresearchgate.net HF-LPME involves the transfer of analytes from a sample solution through a supported liquid membrane within a hollow fiber to an acceptor phase. mdpi.com DLLME typically uses a small volume of extraction solvent dispersed in the sample. medcraveonline.comresearchgate.net Parallel Artificial Liquid Membrane Extraction (PALME) is a miniaturized LLE technique performed in a 96-well format using flat porous filters to support the liquid membrane. chromatographyonline.com PALME allows for processing 96 samples simultaneously with minimal organic solvent consumption. chromatographyonline.com

Microfluidic Devices: These devices integrate multiple sample preparation steps onto a single chip, enabling automated and high-throughput analysis of small sample volumes. ijpsjournal.com

Microextraction techniques have been applied for the analysis of various compounds, including drugs of abuse and their metabolites, in biological matrices like urine, plasma, and saliva, often coupled with GC-MS or LC-MS/MS. mdpi.commdpi.commedcraveonline.com

Advanced Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry is a cornerstone of bioanalytical techniques, offering high selectivity and sensitivity for the determination of various compounds in complex biological samples. mdpi.comaxispharm.com LC-MS/MS and GC-MS/MS are particularly advantageous for the simultaneous determination of multiple compounds due to their specificity, sensitivity, and speed. axispharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the analysis of drugs and their metabolites in biological samples due to its sensitivity, accuracy, and ability to handle complex mixtures. alwsci.combioanalysis-zone.com LC separates the analytes, while MS provides detection and structural information. biotrial.com

LC-MS/MS (Tandem Mass Spectrometry): This is considered a gold standard for metabolite analysis. alwsci.com Tandem MS provides fragmentation patterns unique to each compound, enabling the identification and quantification of drug metabolites at trace levels in biological matrices. alwsci.com LC-MS/MS offers high sensitivity, selectivity, dynamic range, and robustness for small molecule bioanalysis. bioanalysis-zone.comveedalifesciences.com It is capable of accurate, high-quality, and simultaneous multi-analyte quantification. biotrial.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, which are valuable for identifying novel or unexpected metabolites. alwsci.com LC coupled with HRMS (LC-HRMS) is gaining traction in bioanalysis, offering the advantage of post-acquisition data mining, which is not possible with triple quadrupole systems operating in SRM mode. nih.gov LC-HRMS can accurately determine targeted analytes and allows for monitoring other compounds of interest without additional sample preparation or chromatographic optimization. nih.gov UHPLC-HRMS methods have been developed for the simultaneous screening of numerous drugs, including Mebutizide, in biological matrices like dried blood spots and dried plasma spots. nih.govresearchgate.netacs.org These methods have demonstrated good performance, with analytes clearly distinguishable from the matrix and low limits of detection. researchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another significant analytical technique in bioanalysis, particularly useful for volatile and semi-volatile compounds. mdpi.comchromatographyonline.com GC separates the analytes based on their boiling points and interaction with the stationary phase, followed by MS detection. chromatographyonline.com

GC-MS/MS (Tandem Mass Spectrometry): Coupling GC with tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity for the determination of various compounds in biological samples. mdpi.comgcms.cz GC-MS/MS is valuable for analyzing molecules that are challenging for traditional LC-MS, such as lipophilic and neutral molecules. chromatographyonline.com The use of multiple reaction monitoring (MRM) in GC-MS/MS allows for selective identification and quantification of target metabolites from complex mixtures with high sample throughput. gcms.cz Sorbent-based microextraction techniques have been successfully combined with GC-MS and GC-MS/MS for the efficient and sensitive determination of various compounds in biological samples. mdpi.com

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is a powerful analytical technique used for the screening and quantification of various compounds, including drugs, in biological matrices. chromatographyonline.comresearchgate.netnih.govsemanticscholar.org UHPLC offers high resolution and speed, making it suitable for analyzing complex biological mixtures. chromatographyonline.com When paired with HRMS, this technique allows for sensitive, reproducible, and high-throughput separation and detection. chromatographyonline.com HRMS, in contrast to triple quadrupole mass spectrometry, allows for easy reduction of the mass extraction window, optimizing sensitivity and selectivity. bioanalysis-zone.com While triple quadrupole MS typically offers superior instrument sensitivity, HRMS has seen considerable improvements in sensitivity, linear dynamic range, and scan modes, making it a viable option for quantitative bioanalysis. bioanalysis-zone.com

UHPLC-HRMS workflows have been developed for the screening of a wide variety of drugs in biological matrices like dried blood spots and dried plasma spots. researchgate.netnih.gov These methods involve sample preparation steps such as extraction using organic solvents or mixtures. researchgate.netnih.gov For instance, optimal recoveries for various analytes in dried blood spots have been obtained using pure methanol (B129727) or mixtures of methanol with acetonitrile (B52724) or isopropanol, depending on the collection device and the specific analytes. researchgate.netnih.gov

Method Validation Parameters for this compound Bioanalysis

Validation of bioanalytical methods is crucial to demonstrate that a method is suitable for its intended purpose and that it generates reliable, accurate, and precise information about the analyte concentration in a biological matrix. ajpsonline.comau.dkajpsonline.comrrml.ro Key parameters evaluated during bioanalytical method validation include accuracy, precision, specificity, sensitivity, limits of quantification (LLOQ, ULOQ), reproducibility, and stability. ajpsonline.comau.dkajpsonline.comeuropa.eu

Accuracy, Precision, and Specificity

Accuracy and precision are fundamental parameters in bioanalytical method validation. Accuracy refers to the closeness of agreement between the measured value and the true value of the analyte concentration. ajpsonline.comelementlabsolutions.com Precision describes the closeness of agreement between a series of measurements of the same homogeneous sample under prescribed conditions. elementlabsolutions.com These parameters are typically determined by analyzing replicate sets of quality control (QC) samples of known concentrations in the relevant biological matrix. ajpsonline.com Regulatory guidelines often specify acceptance criteria for accuracy and precision, such as the mean value being within a certain percentage of the theoretical value. ajpsonline.comnih.govich.org For instance, accuracy and precision are commonly required to be within ±15% for QC samples and ±20% at the lower limit of quantification (LLOQ). nih.govich.org

Specificity (or selectivity) is the ability of an analytical method to unequivocally assess the analyte of interest in the presence of other components that may be present in the biological matrix, such as endogenous compounds, metabolites, or concomitant medications. ajpsonline.comeuropa.euelementlabsolutions.comnih.gov Specificity is typically evaluated by analyzing blank matrix samples from multiple individual sources to ensure that there is no significant interference at the retention time of the analyte and internal standard. au.dkrrml.roelementlabsolutions.comfda.gov

Sensitivity and Limits of Quantification (LLOQ, ULOQ)

Sensitivity refers to the ability of a method to detect and quantify an analyte at low concentrations. elementlabsolutions.comquansysbio.com The limits of quantification define the range over which the method can accurately and precisely measure the analyte concentration. quansysbio.com The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably measured with acceptable accuracy and precision. ajpsonline.comquansysbio.com The Upper Limit of Quantification (ULOQ) is the highest concentration that can be accurately and precisely measured. quansysbio.com The LLOQ is typically the lowest standard on the calibration curve that meets predefined criteria for accuracy and precision. ajpsonline.com

Reproducibility and Stability in Biological Matrices

Reproducibility refers to the ability of the method to yield similar results when performed by different analysts, in different laboratories, or using different equipment. Stability assesses the integrity of the analyte in the biological matrix under various storage and handling conditions. au.dkajpsonline.comeuropa.eu Stability studies are conducted to cover the expected duration of sample collection, handling, and storage, including benchtop stability, freeze-thaw stability, autosampler stability, and long-term storage stability. au.dkeuropa.eufda.gov The stability of the analyte in the biological matrix at intended storage temperatures should be established. au.dkajpsonline.com For example, some studies have shown that certain analytes in dried blood spots are stable for at least 24 hours at 50°C and for at least 3 weeks at 25°C and 4°C. researchgate.netnih.gov

Applications of this compound Bioanalysis in Research

Bioanalytical methods play a significant role in various areas of research, particularly in the pharmaceutical sciences. frontiersin.orgijpsjournal.com They are essential for the quantitative evaluation of drugs and their metabolites in biological fluids to support studies such as bioavailability, bioequivalence, pharmacokinetic, and toxicokinetic studies. au.dkajpsonline.comijpsjournal.com

Pharmacokinetic and Pharmacodynamic Studies

Bioanalysis is crucial for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug. frontiersin.orgijpsjournal.comsvarlifescience.comacmgloballab.com Pharmacokinetics describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). svarlifescience.com Pharmacodynamics describes what the drug does to the body, focusing on its biochemical and physiological effects. svarlifescience.com

Reliable bioanalytical assays are required to measure drug concentrations in biological samples over time, providing data essential for determining PK parameters such as bioavailability, exposure, half-life, and clearance. svarlifescience.comacmgloballab.com This information is vital for making informed decisions during drug development, including dose selection for clinical trials. svarlifescience.comacmgloballab.com Bioanalytical studies also contribute to understanding the relationship between drug concentration and its effects, which is key in pharmacodynamic assessments. frontiersin.orgbiopharminternational.com

While specific detailed research findings on the bioanalysis of this compound in pharmacokinetic and pharmacodynamic studies were not extensively available in the search results, the general principles and applications of bioanalysis in these types of studies are well-established. Bioanalysis enables the time course measurement of a drug in a patient's bloodstream, which is fundamental for PK studies and therapeutic drug monitoring. acmgloballab.com The data generated from bioanalytical methods in PK/PD studies are critical for regulatory submissions and for assessing the safety and efficacy of a drug. europa.euijpsjournal.com

Drug Metabolism Studies

Drug metabolism studies aim to understand how a drug is processed by the body, including the identification and characterization of its metabolites bioivt.com. While specific detailed research findings on the metabolism of this compound were not extensively found in the provided search results, general principles of drug metabolism in biological matrices are relevant bioivt.comyoutube.com. Metabolism typically involves enzymatic transformations, primarily in the liver, converting lipophilic drugs into more water-soluble compounds that can be easily excreted youtube.com. Identifying metabolites is important as they can have different pharmacological activities or toxicological profiles compared to the parent drug bioivt.com. Analytical methods used in metabolism studies need to be capable of detecting both the parent drug and its potential metabolites in various biological samples like plasma, urine, and feces bioivt.com.

Forensic and Toxicological Analyses

In forensic and toxicological analyses, the detection of drugs and their metabolites in biological matrices is essential for determining exposure, investigating poisonings, and providing evidence in legal cases researchgate.net. Biological matrices commonly used include blood, urine, and sometimes alternative matrices like hair, oral fluid, and vitreous humor researchgate.net. The analytical methods employed must be robust, reliable, and capable of handling a wide range of potential analytes and matrices researchgate.netmdpi.com. Mass spectrometry-based techniques, such as LC-MS/MS and HRMS, are frequently used in forensic toxicology for their ability to provide definitive identification and quantification of substances researchgate.net. The detection of metabolites in these analyses can be crucial for confirming drug intake and understanding the timeline of exposure researchgate.net. This compound, as a diuretic, could be relevant in forensic contexts, although specific cases were not detailed in the search results.

Doping Control Analysis

This compound is a diuretic drugbank.com, and diuretics are included in the World Anti-Doping Agency (WADA) Prohibited List due to their potential to mask the presence of other prohibited substances or to cause rapid weight loss nih.govacs.org. Therefore, the analysis of this compound in biological samples is a critical part of doping control programs nih.govacs.orgresearchgate.netdshs-koeln.de. Urine is a primary matrix for doping control analysis, although blood and dried blood spots are also used nih.govacs.orgresearchgate.netdshs-koeln.de.

Analytical methods for doping control require high sensitivity and specificity to detect prohibited substances at low concentrations nih.govacs.orgresearchgate.netdshs-koeln.de. LC-MS/MS and UHPLC-HRMS are commonly used techniques in doping control laboratories for screening and confirmation of diuretics, including this compound nih.govacs.orgresearchgate.netdshs-koeln.de. These methods often involve extensive sample preparation and sophisticated analytical protocols to ensure accurate and reliable results nih.govacs.orgresearchgate.netdshs-koeln.de. Studies have demonstrated the capability of these methods to detect this compound in urine and dried blood spots, with reported detection limits in the nanogram per milliliter range nih.govdshs-koeln.de. For example, one study using LC/ESI/MS(n) reported a detection limit of at least 100 ng/mL for diuretics like this compound in urine dshs-koeln.de. Another UHPLC-HRMS method for screening drugs in capillary blood included this compound with a reported limit of detection in the range of 0.1–3.0 ng/mL for various analytes nih.govacs.orgresearchgate.net.

Data from analytical methods in doping control can include retention times and mass spectral data for identification and quantitative data for determining the concentration of the detected substance nih.govdshs-koeln.de.

| Compound | Matrix | Analytical Technique | Detection Limit (approx.) | Reference |

| This compound | Urine | LC/ESI/MS(n) | 100 ng/mL | dshs-koeln.de |

| This compound | Capillary Blood | UHPLC-HRMS | 0.1–3.0 ng/mL (range) | nih.govacs.orgresearchgate.net |

Mechanistic Toxicology and Adverse Event Research on Mebutizide

Mechanisms of Drug-Induced Organ System Effects

Understanding how mebutizide might induce effects on organ systems requires examining the cellular and molecular events that occur upon exposure.

Cellular and Molecular Pathways of Potential Toxicity

Toxic substances can disrupt biological functions through various mechanisms at the molecular, cellular, and organ levels. These mechanisms include interference with molecular processes by binding to cellular macromolecules like proteins, nucleic acids, or lipids, inhibiting enzyme activity, or inducing oxidative stress by generating reactive oxygen species (ROS). longdom.orgmhmedical.comresearchgate.net Toxicants can also alter normal cellular signaling pathways, potentially leading to inappropriate cell growth or death. longdom.orgresearchgate.net Cell injury can progress if molecular repair mechanisms are inefficient or damage is not readily reversible. mhmedical.com Toxicity pathways are defined as cellular response pathways that, when sufficiently perturbed by a xenobiotic, can lead to an adverse health outcome at the cellular level and potentially in the whole organism. europa.eu The underlying biology of a toxicity pathway resides in the molecular and cellular domains. europa.eu

Electrolyte Imbalance Mechanisms at the Cellular Level

Electrolytes are crucial for maintaining homeostasis, regulating nerve and muscle function, fluid balance, and cellular activities. msdmanuals.comwikipedia.org They help maintain cell membrane integrity, support nutrient absorption, and facilitate waste removal. Electrolyte imbalances can disrupt these processes, impairing cellular function. The body maintains electrolyte balance through mechanisms like renal regulation, hormonal control, and intestinal absorption.

Thiazide diuretics, including this compound, primarily exert their diuretic effect by inhibiting the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the distal convoluted tubules in the kidneys by blocking the thiazide-sensitive Na⁺-Cl⁻ symporter. iiab.megoogle.comgoogle.com This inhibition leads to increased availability of sodium and chloride in the urine. iiab.me The increased delivery of sodium to the distal tubular exchange site can result in increased potassium excretion. iiab.me Long-term administration of thiazide diuretics can reduce total body blood volume, activating the renin–angiotensin system and stimulating aldosterone (B195564) secretion, which further activates Na⁺/K⁺-ATPase and increases potassium excretion in urine. iiab.me This mechanism contributes to the potential for hypokalemia (low potassium levels) associated with thiazide diuretic use. wikipedia.orgiiab.me At the cellular level, imbalances in electrolytes like sodium and potassium can affect the electrical signals along nerve cells and muscle contraction.

Role of Metabolites in Mediating Toxicity

Adverse drug reactions can be caused by the parent drug or its metabolites. nih.govnih.gov Metabolites can be stable or chemically reactive, and the resulting toxicity may be an extension of the drug's pharmacology or unrelated to it, depending on the metabolite's chemical properties. nih.gov An imbalance between the bioactivation of a drug to a toxic metabolite and its detoxification is important in determining individual susceptibility to toxicity. nih.gov This imbalance can be genetically determined or acquired and may be systemic or tissue-specific. nih.gov Metabolic studies are essential for understanding a drug's mode of action, toxicity, and interactions, and they help elucidate the biochemical reaction mechanisms involved in the biotransformation and toxicity of drugs. faa.gov While some metabolites are inactive, others can be biologically active. faa.gov The role of metabolism and metabolites is increasingly recognized as a significant factor in the toxicity assessment of chemicals. frontiersin.org

Influence of Gut Microbiota on this compound Toxicity Mechanisms

The gut microbiota plays critical roles in drug metabolism, and variations in the gut microbiota can contribute to interindividual differences in responses to drug therapy, including drug-induced toxicity. nih.govnih.gov The gastrointestinal tract is a primary site of exposure to toxic agents, and the intestinal microbiota has emerged as a factor regulating the toxicity of some compounds. mdpi.com Environmental exposure can disturb the human gut microbiome, and this perturbation is associated with human disease risk. mdpi.com Functional alterations in the gut microbiome that adversely influence human health are an increasingly appreciated mechanism by which environmental chemicals exert their toxic effects. mdpi.com While the influence of the gut microbiota on pesticide toxicity is gaining attention, the specific mechanisms related to this interaction are not well known and require further study. mdpi.com Elucidating the mechanisms by which gut microbiota influences drug metabolism is crucial for rational drug design and potential gut microbiota-targeted therapies. nih.govnih.gov

Synthetic Chemistry and Chemical Modification Research of Mebutizide

Established Synthetic Pathways of Mebutizide and its Benzothiadiazine Core

The benzothiadiazine core, a heterocyclic system containing a benzene (B151609) ring fused to a thiadiazine ring, is central to the structure of this compound ontosight.ai. The synthesis of benzothiadiazine derivatives generally involves the formation of the thiadiazine ring through methods such as condensation reactions and cyclization of suitable precursors ontosight.ai.